Sec-butylbenzene

Combustion Chemistry Fuel Surrogate Kinetic Modeling

Procurement challenge: Substituting butylbenzene isomers without verifying branching leads to altered combustion kinetics (LBV) or reduced alkylation yields (e.g., 90% selectivity with HZ5-AIP). Solution: sec-Butylbenzene (CAS 68411-44-9, mixture) is a functionally distinct, non-interchangeable aromatic solvent. - Key applications: High-fidelity jet/diesel surrogate fuels (fastest LBV among butylbenzenes); Phenol/MEK co-production intermediate; Ibuprofen impurity analysis. - Differentiator: Boiling point 173.5°C provides a 9.5°C separation window vs. n-butylbenzene.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 68411-44-9
Cat. No. B7799210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butylbenzene
CAS68411-44-9
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1
InChIInChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
InChIKeyZJMWRROPUADPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 17.6 mg/L @ 25 °C
Miscible with alcohol, ether, benzene

Structure & Identifiers


Interactive Chemical Structure Model





Sec-butylbenzene Product Overview & Isomer Differentiation


Sec-butylbenzene (CAS 68411-44-9, also listed as 135-98-8), also known as (1-methylpropyl)benzene, is a branched C4 alkylbenzene isomer with the formula C10H14 [1]. It exists as a colorless, flammable liquid that is nearly insoluble in water but miscible with common organic solvents . Critically, the CAS number 68411-44-9 specifically refers to the branched and linear mixture of butylbenzenes, which necessitates careful sourcing based on isomeric purity requirements for specific applications [2]. This guide is essential for procurement because while it is a member of the butylbenzene family, sec-butylbenzene exhibits distinct physical and chemical properties compared to its linear analog, n-butylbenzene, and other branched isomers like tert-butylbenzene and isobutylbenzene, leading to quantifiable differences in its performance as a solvent, chemical intermediate, and fuel surrogate [3].

Sec-butylbenzene Substitution Risks


Substituting sec-butylbenzene (SBB) with its closest linear analog, n-butylbenzene (nBB), or other branched isomers (iso-butylbenzene, tert-butylbenzene) is not a drop-in replacement. While all share the molecular formula C10H14, the branching of the alkyl side chain fundamentally alters key physicochemical properties. For instance, n-butylbenzene boils at 183 °C [1], while tert-butylbenzene boils at 169 °C [2] and isobutylbenzene at 170 °C [3]. More critically, this branching leads to profound differences in performance-critical attributes such as laminar burning velocity (LBV) in combustion applications [4] and catalytic alkylation selectivity for industrial synthesis [5]. Using a generic butylbenzene without verifying the specific isomer can therefore lead to suboptimal yields in chemical synthesis, altered flammability profiles in material applications, or inaccurate kinetic modeling in combustion research. The following evidence quantifies these differences, establishing sec-butylbenzene as a functionally distinct, rather than interchangeable, material.

Sec-butylbenzene Performance Comparison


Fastest Laminar Burning Velocity Among Isomers

Sec-butylbenzene (SBB) has been experimentally determined to possess the highest laminar burning velocity (LBV) among the four C10H14 butylbenzene isomers. In a high-pressure combustion vessel study at an initial temperature of 423 K and a pressure of 10 atm, sec-butylbenzene's LBV was directly compared to n-butylbenzene, iso-butylbenzene, and tert-butylbenzene [1]. The study conclusively ranked the LBV of the isomers as: sec-butylbenzene > tert-butylbenzene > n-butylbenzene > iso-butylbenzene [1].

Combustion Chemistry Fuel Surrogate Kinetic Modeling

Benzene-Butene Alkylation Selectivity

Sec-butylbenzene is not just an isomer but the intended primary product in optimized industrial alkylation reactions of benzene with n-butene. Using a hierarchical ZSM-5 zeolite catalyst (HZ5-AIP), a 2025 study demonstrated a remarkable 99% conversion of n-butene with a 90% selectivity specifically towards sec-butylbenzene [1]. An earlier study using a 2.0% La-modified β-zeolite achieved an 87.9% conversion of 1-butylene with an 88.2% selectivity for sec-butylbenzene [2].

Heterogeneous Catalysis Zeolite Synthesis Petrochemical Engineering

Physical Property Profile vs. n-Butylbenzene

The physical property data for sec-butylbenzene shows a clear and measurable distinction from its linear analog, n-butylbenzene, which is critical for solvent applications and downstream processing. Sec-butylbenzene has a reported boiling point of 173.5 °C and a density of 0.863 g/mL at 25°C [1]. In contrast, n-butylbenzene has a boiling point of 183 °C and a density of 0.860 g/mL at 25°C [2].

Solvent Selection Physical Chemistry Process Engineering

Impurity Marker for Ibuprofen Synthesis

Sec-butylbenzene serves a highly specific and non-interchangeable role as a precursor to a known impurity in the synthesis of the widely used pharmaceutical, Ibuprofen. It is specifically used as the starting material to synthesize 2-(p-sec-Butylphenyl)propionic Acid (B692720), which is a structurally related impurity of Ibuprofen (I140000) .

Pharmaceutical Analysis Impurity Profiling Analytical Chemistry

Sec-butylbenzene Research and Industrial Applications


Combustion Kinetics and Surrogate Fuel Formulation

Sec-butylbenzene is the preferred choice for formulating high-fidelity surrogate fuel mixtures when the combustion model must accurately replicate the high laminar burning velocity of the aromatic fraction in practical jet or diesel fuels. Researchers should specifically source sec-butylbenzene (CAS 135-98-8) over other isomers, as its distinct flame propagation behavior, which is the fastest among butylbenzenes, is essential for kinetic model validation [1].

Phenol & MEK Production Process Optimization

Chemical engineers focused on maximizing yield in the co-production of phenol and MEK should prioritize sec-butylbenzene as the key intermediate. The development of modern, high-selectivity zeolite catalysts (e.g., HZ5-AIP) is specifically targeted at achieving the ~90% selectivity to sec-butylbenzene documented in recent studies, underscoring its central role in this economically significant industrial process [2].

Specialty Solvent for Organic Synthesis & Analysis

For laboratory and pilot-scale organic syntheses requiring a high-boiling, non-polar aromatic solvent with a specific, narrow boiling range (173.5 °C), sec-butylbenzene offers a distinct thermal separation profile compared to n-butylbenzene (183 °C) [3][4]. This 9.5 °C difference provides a crucial processing window for solvent removal or product purification.

Pharmaceutical Impurity Reference Standard Preparation

Analytical laboratories performing purity analysis on Ibuprofen Active Pharmaceutical Ingredient (API) or finished drug products must procure sec-butylbenzene. Its role as a starting material for the synthesis of the specific impurity, 2-(p-sec-Butylphenyl)propionic Acid, makes it an essential, non-substitutable reagent for developing and validating robust impurity profiling methods in compliance with pharmacopeial standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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